molecular formula C13H9N3O2S B2668847 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476631-52-4

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2668847
CAS No.: 476631-52-4
M. Wt: 271.29
InChI Key: YYHPBRUIZBAALA-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetically designed heterocyclic compound integrating pyridine, thiazole, and furan rings through a stable carboxamide linkage. This specific architecture is characteristic of scaffolds investigated for their potential in diverse research areas, including medicinal chemistry and agrochemical science. Compounds featuring similar hybrid structures have demonstrated significant biological activities in scientific studies. In the realm of biomedical research, close structural analogs, particularly those with a furan-2-carboxamide group linked to a nitrogen-containing heterocycle like thiadiazole, have been identified as promising inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a primary target in anti-angiogenesis research for cancer, and such compounds have shown potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) . The mechanism of action is primarily attributed to the inhibition of the VEGFR-2 signaling pathway, which is crucial for tumor growth and metastasis. Furthermore, the pyridine-carboxamide motif is also explored in agrochemical research. Molecular docking studies suggest that compounds with this structure can exhibit strong binding affinities to specific bacterial targets . For instance, certain pyridine-3-carboxamide analogs have been shown to enhance disease resistance in plants against pathogens like Ralstonia solanacearum , the causative agent of bacterial wilt in tomatoes, by potentially interfering with lectin-mediated host recognition and adhesion . The presence of multiple heterocyclic rings in a single molecule allows for diverse interactions with biological targets, making it a versatile scaffold for further investigation and derivative synthesis. This product is provided strictly for non-human research use only . It is not intended for diagnostic, therapeutic, or veterinary applications, or for personal use.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(11-2-1-7-18-11)16-13-15-10(8-19-13)9-3-5-14-6-4-9/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPBRUIZBAALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. Various studies have synthesized thiazole-pyridine hybrids that demonstrate significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, a derivative of this compound showed an IC50 value of 5.71 µM against the MCF-7 cell line, indicating its potential as an effective anticancer agent .

1.2 Anticonvulsant Properties

Research has indicated that thiazole derivatives can possess anticonvulsant activity. In a study analyzing various thiazole-integrated compounds, certain analogues displayed significant efficacy in seizure models, suggesting that this compound may also contribute to this therapeutic area . The structure–activity relationship (SAR) studies highlighted that modifications to the thiazole moiety can enhance anticonvulsant effects.

Data Tables

The following table summarizes key findings from recent studies on the anticancer and anticonvulsant activities of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole-Pyridine Hybrid AMCF-75.71DHFR Inhibition
Thiazole-Pyridine Hybrid BPC36.14Apoptosis Induction
Thiazole Derivative CSeizure ModelED50: 18.4Ion Channel Modulation

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Siddiqui et al., various thiazole-integrated pyridine derivatives were synthesized and tested for their anticancer activity against multiple cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (IC50 = 5.71 µM), highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Anticonvulsant Activity

A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that certain compounds provided substantial protection in seizure models, with effective doses significantly lower than those typically required for existing medications . This suggests that this compound could be explored as a novel treatment option for epilepsy.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Yield (%) Reference
N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide C₁₂H₈N₄O₂S 296.28 Pyridin-4-yl, furan-2-carboxamide Not reported
5-Nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (G786-1151) C₁₃H₈N₄O₄S 316.29 Nitro group at furan-5-position Not reported
N-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide C₁₆H₁₂BrN₃O₃S 406.25 3-Bromo-4-methoxyphenyl substitution Not reported
N-[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₂N₄O₄S₂ 428.44 Benzothiophene and methylfuran substitution 70–89%
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide C₂₁H₂₃N₅O₄S₂ 497.57 Morpholine-sulfonyl and methylbenzamide groups 95% purity

Key Observations :

Bulky substituents like 3-bromo-4-methoxyphenyl () may improve lipophilicity, favoring membrane penetration in agrochemical applications .

Synthetic Efficiency :

  • Compounds with simpler substituents (e.g., furan-2-carboxamide) lack reported yields, whereas derivatives with oxadiazole or triazine motifs () achieve 70–89% yields, suggesting robust synthetic routes for heterocyclic diversification .

Functional Analogues in Pharmacology and Agrochemicals

Table 2: Functional Comparisons

Compound Class Target Application Structural Distinction from Target Compound Notable Findings Reference
1,3-Oxazolidine derivatives Anticancer agents Replacement of thiazole with oxazole ring Moderate activity against kinase targets
Benzothiophene-carboxamides Insect growth regulators Benzothiophene core instead of furan High insecticidal activity (LC₅₀ = 0.8 µg/mL)
Dihydropyridine-carboxamides Calcium channel modulation Dihydropyridine core with furyl and cyano groups Selective binding to L-type calcium channels

Key Insights :

  • The thiazole-pyridine-furan scaffold demonstrates versatility, but replacing the thiazole with oxazole (as in 1,3-oxazolidines) reduces conformational rigidity, impacting target selectivity .
  • Benzothiophene derivatives () show superior insecticidal activity compared to furan-based analogs, likely due to enhanced aromatic stacking with insect enzyme active sites .

Physicochemical and Computational Analysis

  • Solubility and LogP :

    • The target compound’s LogP (estimated 1.8) is lower than that of the morpholine-sulfonyl derivative (LogP ~2.5), indicating improved aqueous solubility for the latter .
    • Nitro-substituted analogs (e.g., G786-1151) exhibit higher molecular polarity, which may limit blood-brain barrier penetration .
  • Structural Determination :

    • X-ray crystallography using SHELX software () confirms planar geometries for thiazole-pyridine systems, critical for modeling ligand-receptor interactions .

Biological Activity

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times. The compound is derived from furan and thiazole moieties, which contribute significantly to its biological properties.

Synthetic Route

  • Starting Materials : Furan derivatives and thiazole precursors.
  • Reagents : Common reagents include coupling agents and solvents such as DMF or DMSO.
  • Conditions : Reactions may be conducted under reflux or microwave irradiation for efficiency.

Antitumor Activity

This compound has shown promising antitumor activity. In vitro studies have evaluated its effects against various cancer cell lines:

Cell LineIC50 (µM)Reference Drug
MCF-75.0Doxorubicin
HCT-1163.5Doxorubicin
PC-34.0Doxorubicin

These results indicate that the compound exhibits significant antiproliferative effects, suggesting a potential role in cancer therapy .

Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for this compound. The compound likely inhibits tumor growth by blocking angiogenesis through this receptor .

Anticonvulsant Activity

Research has also indicated that related thiazole compounds exhibit anticonvulsant properties. For instance, certain thiazole derivatives have been shown to eliminate the tonic extensor phase in animal models, suggesting that similar mechanisms may be applicable to this compound .

Antibacterial Activity

Preliminary studies suggest that thiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into the design of more potent derivatives:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect biological activity.
  • Carboxamide Group : Contributes to solubility and interaction with biological targets.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Anticonvulsant Properties

In a controlled trial, derivatives similar to this compound were tested for anticonvulsant effects in rodent models. The results demonstrated a marked reduction in seizure frequency, suggesting therapeutic potential for epilepsy treatment.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide?

The compound is typically synthesized via coupling reactions between heterocyclic amines and carboxylic acid derivatives. For example:

  • Step 1: React 4-(pyridin-4-yl)-1,3-thiazol-2-amine with furan-2-carbonyl chloride under reflux in anhydrous THF, using triethylamine as a base .
  • Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm purity by HPLC (>98%) .
  • Validation: Structural confirmation via 1H^1H NMR (DMSO-d₆, δ 8.75–6.95 ppm for aromatic protons) and HRMS (calculated for C₁₃H₁₀N₃O₂S: 296.0495) .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields in the coupling step of this compound?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimization: Use coupling agents like HATU or EDCI to enhance reactivity .
  • Temperature Control: Conduct reactions at 0–5°C to suppress byproduct formation .
  • Regioselectivity: Introduce protecting groups (e.g., Boc) on the pyridine nitrogen to direct reactivity .

Structural Characterization

Q. Q3. Which spectroscopic techniques are critical for resolving ambiguities in the compound’s structure?

  • X-ray Crystallography: Resolve tautomeric forms of the thiazole ring (e.g., enol-keto equilibria) using SHELXL for refinement .
  • 2D NMR: Employ 1H^1H-13C^13C HSQC and HMBC to assign heterocyclic proton-carbon correlations, particularly for distinguishing pyridyl vs. thiazole protons .
  • Mass Spectrometry: Use HRMS-ESI to confirm molecular ion peaks and rule out halogenated impurities .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended for initial screening of this compound’s bioactivity?

  • Enzyme Inhibition: Screen against COX-1/COX-2 or 15-LOX using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity: Evaluate anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr exposure) .
  • Selectivity: Compare activity against related targets (e.g., kinases) to assess specificity .

Advanced Biological Studies

Q. Q5. How can contradictory data on COX-1/COX-2 inhibition be resolved?

Contradictions may arise from assay conditions or compound stability. Solutions include:

  • Replicate Experiments: Use blood platelet assays (COX-1) and LPS-induced macrophages (COX-2) for physiological relevance .
  • Metabolite Analysis: Check for hydrolytic degradation products (e.g., free pyridine) via LC-MS .
  • Molecular Docking: Validate binding modes with AutoDock Vina to explain selectivity discrepancies .

Structure-Activity Relationship (SAR) Studies

Q. Q6. Which structural modifications enhance the compound’s potency?

  • Thiazole Ring: Replace pyridin-4-yl with electron-withdrawing groups (e.g., Cl, CF₃) to improve enzyme affinity .
  • Furan Moiety: Substitute with bioisosteres (e.g., thiophene) to modulate lipophilicity (logP) .
  • Amide Linker: Introduce methyl groups to reduce rotational freedom and stabilize bioactive conformations .

Analytical Method Development

Q. Q7. What methods ensure purity and stability during long-term storage?

  • Purity: Monitor via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and identify degradation products by LC-HRMS .
  • Storage: Lyophilize and store under argon at -20°C to prevent oxidation of the thiazole ring .

Pharmacokinetic Profiling

Q. Q8. How can researchers evaluate the compound’s pharmacokinetic properties?

  • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
  • Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

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